4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-6-5-7-17(14-15)20-19(22)16-8-10-18(11-9-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWHRMHCFNKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Amidation Approach
The sulfonation-amidation strategy begins with the functionalization of benzoic acid at the para position. Benzoic acid undergoes sulfonation using chlorosulfonic acid at 0–5°C for 2 hours, yielding 4-sulfobenzoic acid. This intermediate is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) to generate 4-(chlorosulfonyl)benzoyl chloride. The sulfonyl chloride intermediate is then reacted with piperidine in a biphasic system of acetone and aqueous potassium carbonate, facilitating nucleophilic substitution to form 4-(piperidin-1-ylsulfonyl)benzoic acid. Finally, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) and coupled with m-toluidine in the presence of triethylamine to afford the target compound.
Key Optimization Insights :
- Sulfonation Efficiency : Excess chlorosulfonic acid (1.5 equivalents) minimized polysulfonation byproducts, achieving 89% conversion to 4-sulfobenzoic acid.
- Piperidine Substitution : A 1:1.2 molar ratio of sulfonyl chloride to piperidine in acetone at 60°C for 6 hours ensured complete substitution, with a 94% yield.
Table 1. Reaction Conditions for Sulfonation-Amidation Route
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, DCM | 0–5°C | 2 h | 89% |
| Sulfonyl Chloride | PCl₅, DCM | RT | 1 h | 95% |
| Piperidine Substitution | Piperidine, K₂CO₃, acetone | 60°C | 6 h | 94% |
| Amide Coupling | m-Toluidine, SOCl₂, Et₃N, THF | 0°C → RT | 12 h | 82% |
Direct Sulfonylation Method
This route employs pre-functionalized 4-(chlorosulfonyl)benzoyl chloride as the starting material. The sulfonyl chloride is simultaneously reacted with piperidine and m-toluidine in a one-pot procedure. However, competing reactions between the amine nucleophiles (piperidine and m-toluidine) led to reduced yields (58%), necessitating chromatographic purification to isolate the target compound.
Challenges :
Sequential Amidation and Sulfonation
In this approach, N-(m-tolyl)benzamide is first synthesized via coupling of benzoyl chloride with m-toluidine. Subsequent sulfonation using chlorosulfonic acid introduced the sulfonic acid group at the para position, but harsh acidic conditions degraded the amide bond, resulting in a low overall yield (34%).
Critical Limitation :
- Acid Sensitivity : Prolonged exposure to chlorosulfonic acid at elevated temperatures (>50°C) hydrolyzed the amide to benzoic acid, as evidenced by HPLC analysis.
Experimental Procedures and Optimization
Synthesis of 4-Sulfobenzoic Acid
Benzoic acid (10.0 g, 81.9 mmol) was added to chlorosulfonic acid (14.7 mL, 122.8 mmol) at 0°C under nitrogen. The mixture was stirred for 2 hours, poured onto ice, and neutralized with NaOH. The precipitate was filtered and recrystallized from ethanol/water to yield white crystals (14.2 g, 89%).
Preparation of 4-(Piperidin-1-ylsulfonyl)benzoic Acid
4-(Chlorosulfonyl)benzoic acid (8.0 g, 32.5 mmol) and piperidine (3.9 mL, 39.0 mmol) were stirred in acetone (100 mL) with K₂CO₃ (9.0 g, 65.0 mmol) at 60°C for 6 hours. The mixture was filtered, concentrated, and acidified with HCl to yield a white solid (8.7 g, 94%).
Amide Coupling with m-Toluidine
4-(Piperidin-1-ylsulfonyl)benzoic acid (7.5 g, 24.6 mmol) was refluxed with SOCl₂ (10 mL) for 2 hours. The excess SOCl₂ was removed under vacuum, and the residue was dissolved in THF (50 mL). m-Toluidine (3.0 g, 24.6 mmol) and Et₃N (5.1 mL, 36.9 mmol) were added at 0°C, stirred for 12 hours, and extracted with ethyl acetate. The organic layer was dried and concentrated to afford the product as a white powder (7.1 g, 82%).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.51 (t, J = 7.8 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 1H, ArH), 7.22 (s, 1H, ArH), 3.10–3.08 (m, 4H, piperidine), 1.55–1.52 (m, 6H, piperidine), 2.31 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 142.1 (C-SO₂), 138.5, 134.2, 129.8, 128.4, 126.7, 124.3 (Ar-C), 48.3 (piperidine CH₂), 25.6, 24.1 (piperidine CH₂), 21.3 (CH₃).
High-Performance Liquid Chromatography (HPLC)
Elemental Analysis
Discussion of Results
The sulfonation-amidation approach emerged as the most efficient method, leveraging the directed sulfonation of benzoic acid and sequential functionalization. Comparative analysis revealed that reversing the order of amidation and sulfonation (Method 3) led to significant degradation, underscoring the incompatibility of the amide group with strong sulfonating agents. The direct sulfonylation method (Method 2), while conceptually streamlined, suffered from poor regioselectivity, necessitating additional purification steps.
Yield Comparison :
- Method 1 : 72% overall yield.
- Method 2 : 58% overall yield.
- Method 3 : 34% overall yield.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and sulfonyl compounds.
Scientific Research Applications
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Piperidine Benzamides
Compound 2D216
- Structure : Similar to the target compound but with a 2,5-dimethylphenyl-thiazole substituent.
- Activity : Demonstrates potent NF-κB activation and cytokine induction (IL-6, TNF-α) in combination with TLR agonists .
Compound 2D291
- Structure : N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.
- Activity : Exhibits consistent cytokine production with LPS and MPLA, suggesting bromine substitution enhances stability or binding affinity .
Compound 48
Table 1: Comparison of Sulfonyl-Piperidine Benzamides
Benzamides with Alternative Sulfonamide/Sulfonyl Groups
Compound 8d
- Structure : 4-(4-Ethylpiperazin-1-yl)-N-(m-tolyl)benzamide.
- Activity : Piperazine substituents improve solubility but reduce cytokine induction compared to sulfonyl-piperidine analogs .
Compound 5s
Table 2: Sulfonamide/Sulfonyl Benzamide Derivatives
| Compound | Core Structure | Key Substituent | Activity/Property | Reference |
|---|---|---|---|---|
| 8d | Benzamide | 4-Ethylpiperazine | Improved solubility | |
| 5s | Dihydroxybenzamide | Furan-2-ylmethyl | Moderate cytotoxicity |
Benzamides with Heterocyclic or Phenolic Moieties
Compound 5a
- Structure : (E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide.
- Activity : Induces G2/M cell cycle arrest and caspase-dependent apoptosis in HeLa cells (IC₅₀: 9.12–12.72 μM) .
THHEB
- Structure : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
- Activity : Potent antioxidant (DPPH IC₅₀: 22.8 μM; superoxide IC₅₀: 2.5 μM) .
Key Insight: The benzamide core is versatile, but substituents dictate activity. Sulfonyl-piperidine derivatives excel in immune modulation, while phenolic or thiadiazole groups enhance cytotoxicity or antioxidant effects.
Biological Activity
4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves a multi-step reaction process. The initial step includes the reaction of piperidine with a sulfonyl chloride derivative, followed by coupling with m-toluidine to form the final product. The reaction often requires bases such as triethylamine to facilitate nucleophilic substitution.
Key Steps in Synthesis:
- Formation of Piperidin-1-ylsulfonyl Chloride:
- Reaction of piperidine with sulfonyl chloride.
- Coupling Reaction:
- The resulting piperidin-1-ylsulfonyl chloride is coupled with m-toluidine.
Biological Activity
Research indicates that this compound exhibits various biological activities, including enzyme inhibition and antibacterial properties. The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity.
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains. For instance, compounds bearing the piperidine nucleus have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, making their inhibition a potential therapeutic target.
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 |
| Urease | Strong Inhibitor | 0.63 |
The biological activity of this compound can be attributed to its structural components:
- Piperidine Ring: Facilitates interactions with enzyme active sites.
- Sulfonamide Group: Enhances binding affinity and specificity towards target enzymes and receptors.
Case Studies and Research Findings
Recent studies have further elucidated the pharmacological potential of this compound:
- Anticancer Activity: Research has indicated that similar sulfonamide derivatives possess anticancer properties, potentially through induction of apoptosis in cancer cells.
- Hypoglycemic Effects: Some studies suggest that derivatives of piperidine may help regulate blood glucose levels, indicating potential use in diabetes management.
Q & A
Q. What are the optimal synthetic routes for 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide, and how can reaction conditions be adjusted to improve yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Sulfonylation of the benzamide core with piperidine sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) to introduce the sulfonyl-piperidine group .
- Step 2: Coupling the intermediate with m-toluidine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in DMF .
- Optimization Tips:
- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for sulfonylation .
- Temperature Control: Reflux conditions (70–80°C) improve reaction rates but require monitoring to avoid side products .
- Purification: Normal-phase chromatography (10% MeOH/DCM) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., piperidine protons at δ 1.4–2.8 ppm; aromatic protons from m-tolyl at δ 6.8–7.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 385.14) and fragmentation patterns .
- HPLC-PDA: Validates purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Q. What in vitro bioassays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cell-Based Assays:
- Antiproliferative Activity: MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Anti-inflammatory Potential: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzamide core?
Methodological Answer:
- Substituent Variation:
- Assay Integration:
- Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target enzymes (e.g., carbonic anhydrase IX) .
- Computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Variable Analysis:
- Orthogonal Validation:
- Replicate conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines) .
- Use isogenic cell lines to eliminate genetic variability in cytotoxicity assays .
Q. What in silico modeling approaches predict the compound's interaction with biological targets like dopamine D3 receptors?
Methodological Answer:
- Molecular Docking:
- Target Preparation: Retrieve D3 receptor structure (PDB: 3PBL) and optimize protonation states with PROPKA .
- Binding Mode Analysis: Identify key interactions (e.g., hydrogen bonds with Ser192/Val189; hydrophobic contacts with piperidine) .
- Molecular Dynamics (MD):
- Simulate ligand-receptor complexes (GROMACS) for 100 ns to assess stability of sulfonyl-piperidine interactions .
- Calculate binding free energies (MM-PBSA) to rank derivatives .
Q. How can metabolic stability and toxicity be assessed in preclinical development?
Methodological Answer:
- Metabolic Stability:
- Liver Microsomal Assays: Incubate compound (1 µM) with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition .
- Toxicity Profiling:
- Ames Test: Evaluate mutagenicity in S. typhimurium TA98/TA100 strains .
- hERG Binding: Patch-clamp assays to quantify IC₅₀ for cardiac liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
